

Synthesis and Isolation of Rezivertinib Analogue 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Rezivertinib analogue 1	
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Introduction

Rezivertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown significant promise in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with the T790M resistance mutation. As with any pharmaceutical agent, the synthesis and purification processes are critical to ensure the final product's safety and efficacy. During the synthesis of related compounds, such as osimertinib, various process impurities can arise. This technical guide focuses on "Rezivertinib analogue 1," an identified process impurity of osimertinib mesylate. Understanding the formation, isolation, and characterization of such analogues is paramount for quality control and regulatory compliance in drug manufacturing.

Rezivertinib analogue 1 is not typically a target molecule for synthesis but rather an impurity that requires careful monitoring and control. This guide provides a comprehensive overview of the likely synthetic pathway leading to its formation, detailed protocols for its isolation and characterization, and relevant quantitative data.

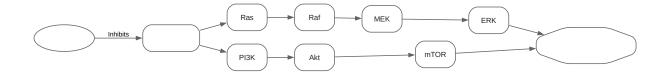
Mechanism of Action of Rezivertinib

Rezivertinib selectively and irreversibly inhibits mutant EGFR, including both the sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1] By binding to the ATP-binding site of the EGFR kinase domain, it blocks the downstream signaling



pathways, primarily the Ras-Raf-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival.[1] This targeted inhibition leads to cell cycle arrest and apoptosis in cancer cells harboring these specific EGFR mutations.

Signaling Pathway of Rezivertinib Inhibition



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Caption: EGFR signaling pathway inhibited by Rezivertinib.

Synthesis of Rezivertinib Analogue 1 (as an Osimertinib Impurity)

The synthesis of **Rezivertinib analogue 1** is intrinsically linked to the synthesis of osimertinib, where it is formed as a process-related impurity. The formation of such impurities can occur due to side reactions, incomplete reactions, or the presence of reactive intermediates. The core structure of these molecules is a pyrimidine ring, a common scaffold for EGFR inhibitors.

General Synthetic Approach for Pyrimidine-Based EGFR Inhibitors

The synthesis of pyrimidine derivatives, the core of Rezivertinib and its analogues, often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine derivative.[2][3][4] Modifications to this general strategy allow for the introduction of various substituents required for potent EGFR inhibition.

Postulated Formation of Rezivertinib Analogue 1

Detailed synthetic routes for osimertinib are proprietary; however, based on published patents and literature, a plausible multi-step synthesis can be outlined. A key step in the synthesis of



osimertinib involves the coupling of a substituted pyrimidine core with a substituted aniline. "**Rezivertinib analogue 1**" is likely formed from a side reaction during this process or from a starting material impurity.

Experimental Protocols

The following protocols are based on general procedures for the synthesis of pyrimidine derivatives and the purification of pharmaceutical impurities.

Protocol 1: Synthesis of a Key Pyrimidine Intermediate

This protocol describes a general method for synthesizing a 2-amino-4-(substituted)-pyrimidine, a common intermediate in the synthesis of EGFR inhibitors.

- Reaction Setup: A solution of a substituted chalcone (1 equivalent) and guanidine
 hydrochloride (1.5 equivalents) in isopropanol is prepared in a round-bottom flask equipped
 with a reflux condenser.
- Base Addition: Sodium isopropoxide (2 equivalents) is added portion-wise to the stirred solution.
- Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.
- Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
- Purification: The crude product is purified by column chromatography on silica gel using a
 gradient of hexane and ethyl acetate to afford the desired pyrimidine intermediate.

Protocol 2: Isolation and Purification of Rezivertinib Analogue 1



The isolation of a specific impurity from a complex reaction mixture requires robust chromatographic techniques.

- Initial Separation: The crude reaction mixture from the final step of the osimertinib synthesis is subjected to flash column chromatography on silica gel. A solvent system is chosen based on TLC analysis to achieve initial separation of the major components.
- Preparative HPLC: Fractions containing the desired impurity (as identified by LC-MS analysis) are pooled and concentrated. The resulting material is then subjected to preparative high-performance liquid chromatography (HPLC) for fine purification.
 - Column: A suitable reversed-phase column (e.g., C18) is used.
 - Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically employed.
 - Detection: UV detection at an appropriate wavelength (e.g., 254 nm) is used to monitor the elution of the compounds.
- Fraction Collection and Analysis: Fractions corresponding to the peak of Rezivertinib
 analogue 1 are collected. The purity of the collected fractions is assessed by analytical
 HPLC.
- Lyophilization: The pure fractions are combined, and the solvent is removed by lyophilization to yield the isolated **Rezivertinib analogue 1** as a solid.

Data Presentation

Table 1: Physicochemical and Analytical Data for Rezivertinib



Property	Value	Reference
Molecular Formula	C27H30N6O3	[5]
Molecular Weight	486.6 g/mol	[5]
Exact Mass	486.23793884 Da	[5]
Appearance	Solid	
Solubility	Soluble in DMSO	[6]

Note: Specific data for **Rezivertinib analogue 1** is not publicly available and would require experimental determination.

Table 2: Summary of Analytical Techniques for

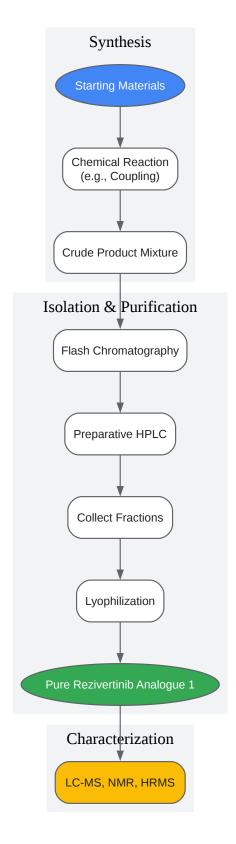
Characterization

Technique	Purpose	Expected Information
LC-MS	Purity assessment and molecular weight determination	Retention time, purity (%), and mass-to-charge ratio (m/z)
High-Resolution MS	Accurate mass determination and elemental composition	Precise mass to confirm the molecular formula
1H NMR	Structural elucidation	Chemical shifts, integration, and coupling constants of protons
13C NMR	Structural elucidation	Chemical shifts of carbon atoms
2D NMR (COSY, HSQC, HMBC)	Detailed structural analysis	Correlation between protons and carbons to confirm connectivity
FTIR	Functional group identification	Presence of key functional groups (e.g., C=O, N-H, C=C)

Visualization of Experimental Workflow



Synthesis and Isolation Workflow



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Caption: General workflow for the synthesis and isolation of an impurity.

Conclusion

The synthesis and isolation of **Rezivertinib analogue 1** are critical aspects of quality control in the manufacturing of pyrimidine-based EGFR inhibitors like osimertinib. While not a desired product, a thorough understanding of its formation and methods for its isolation and characterization are essential for ensuring the purity, safety, and regulatory compliance of the final active pharmaceutical ingredient. The protocols and workflows outlined in this guide provide a foundational framework for researchers and professionals in the field of drug development to address the challenges associated with process impurities. Further research to elucidate the precise conditions that favor the formation of this analogue can lead to improved synthetic routes with higher purity and yield of the target molecule.

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- To cite this document: BenchChem. [Synthesis and Isolation of Rezivertinib Analogue 1: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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